(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Overview
Description
- ®-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a chemical compound with the molecular formula C9H9ClO3 .
- It is also known by its IUPAC name: methyl (2R)- (2-chlorophenyl) (hydroxy)ethanoate .
- The compound appears as a white or colorless to very pale yellow crystal or lump .
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available sources.
Molecular Structure Analysis
- The molecular formula indicates that it contains one chlorine atom , one hydroxyl group , and an acetic acid moiety .
- The specific arrangement of atoms can be visualized using its structural formula .
Chemical Reactions Analysis
- Without specific data on chemical reactions, I cannot provide detailed analysis in this section.
Physical And Chemical Properties Analysis
- Purity : ≥ 98%
- Specific Rotation (α20/D) : -178 to -182° (C = 0.4, CHCl3)
- Physical Form : White or colorless to very pale yellow crystal or lump
- Storage Temperature : Sealed in dry, room temperature
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate has been utilized in the synthesis of pharmaceutical intermediates. For example, it is used as an intermediate in the synthesis of Clopidogrel, an antiplatelet drug. The reaction of this compound with 3-nitrobenzenesulfonyl chloride leads to a promising intermediate for Clopidogrel, highlighting its significance in drug development (Li, Xu, & Zhang, 2012).
Metabolism and Synthesis Studies
In metabolism and synthesis studies, similar compounds have been synthesized and evaluated. For instance, the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate and metabolite of propiverine hydrochloride, has been researched (Fu, 2008).
Stereoselective Actions
The stereoselective actions of related compounds have been studied, which is crucial for understanding the specific interactions and effects of these compounds at a molecular level. For example, research on stereochemistry and pharmacological effects has been conducted on isomers of BRL37344, a beta-adrenoceptor agonist (Ida et al., 1996).
Polymerization Research
The compound has applications in the field of polymerization. For instance, methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from a derivative of methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, has been used in radical homopolymerization studies, demonstrating its potential in the development of new polymers (Moszner et al., 2003).
Chirality Transfer in Synthetic Chemistry
The compound also plays a role in chirality transfer in synthetic chemistry, an important aspect for the production of optically active pharmaceuticals and chemicals. An example is the ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate, which demonstrates complete asymmetric transfer, crucial for the synthesis of optically active pheromones (Fujisawa, Tajima, & Sato, 1984).
Safety And Hazards
- Hazard Statement : H302 (Harmful if swallowed)
- Precautionary Statements : P264, P270, P301+P312, P330
- Safety Information : MSDS
Future Directions
- Research on the compound’s potential applications, including its pharmacological properties and therapeutic uses, could provide valuable insights.
Please note that the analysis is based on available information, and further research may be necessary for a more comprehensive understanding. If you have any specific questions or need additional details, feel free to ask!
properties
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGBVQQIQSQED-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472833 | |
Record name | (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |
CAS RN |
32345-59-8 | |
Record name | Methyl (αR)-2-chloro-α-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32345-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, methyl ester, (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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